Methyl 6-chloro-1H-indole-4-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-chloro-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXHUOUZHKUEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694620 | |
| Record name | Methyl 6-chloro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-57-0 | |
| Record name | Methyl 6-chloro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route from Methyl 6-chloro-1H-indole-5-carboxylate
A closely related compound, methyl 6-chloro-1H-indole-5-carboxylate, has been reported as a precursor in synthetic schemes. For example, methyl 6-chloro-1H-indole-5-carboxylate was treated with benzyl chloride in the presence of cesium carbonate in dry dimethylformamide (DMF) to yield methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate. This intermediate was further functionalized by reaction with oxalyl chloride and secondary amines to produce various derivatives, indicating that methyl 6-chloro-1H-indole carboxylates serve as versatile intermediates in indole chemistry.
Although this example concerns the 5-carboxylate isomer, it demonstrates the feasibility of functional group manipulations on the chlorinated indole scaffold relevant to the 4-carboxylate isomer.
Detailed Preparation Protocols
While specific detailed protocols for methyl 6-chloro-1H-indole-4-carboxylate are less frequently reported in isolation, the following general synthetic approach is supported by literature and analogous compound preparations:
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1. Chlorination | N-Chlorosuccinimide (NCS), solvent (e.g., dichloromethane), 0–25 °C | Regioselective electrophilic chlorination at the 6-position of indole | 6-chloroindole intermediate |
| 2. Directed Lithiation | n-Butyllithium (n-BuLi), THF, −78 °C | Lithiation at the 4-position directed by the indole nitrogen | 4-lithiated intermediate |
| 3. Carboxylation | CO₂ gas, −78 °C to room temperature | Introduction of carboxylate group at the 4-position | 6-chloro-1H-indole-4-carboxylic acid |
| 4. Esterification | Methanol, acid catalyst (e.g., H₂SO₄) or methylating agent (e.g., diazomethane) | Conversion of carboxylic acid to methyl ester | This compound |
This sequence leverages well-established organolithium chemistry for regioselective functionalization of the indole ring, followed by standard esterification techniques.
Research Findings and Characterization
Research involving methyl 6-chloro-1H-indole carboxylates has focused on their biological activities and synthetic versatility. Characterization data typically include:
- Elemental Analysis : Confirms purity and composition.
- Fourier-transform Infrared Spectroscopy (FT-IR) : Identifies functional groups, e.g., ester carbonyl stretch near 1735 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR provide detailed structural information, confirming substitution patterns on the indole ring.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) : Assess purity and reaction completion.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 372.2 ± 22.0 °C at 760 mmHg |
| Flash Point | 178.9 ± 22.3 °C |
These properties are consistent with a chlorinated indole ester compound and are relevant for handling and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Methyl 6-chloro-1H-indole-4-carboxylate has been explored for its potential therapeutic properties. Key applications include:
- Anticancer Activity : Research indicates that compounds within the indole family, including this compound, may exhibit anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, such as tryptophan dioxygenase, which is involved in the metabolism of tryptophan. This inhibition could potentially lead to therapeutic strategies for conditions like depression and anxiety disorders, where tryptophan metabolism plays a crucial role .
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases .
Synthetic Applications
In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules:
- Synthesis of Indole Derivatives : The compound can be utilized in the synthesis of various indole derivatives through reactions such as cyclization and substitution. These derivatives often possess enhanced biological activities and can be tailored for specific applications in drug development .
- Functionalization Reactions : Due to its reactive carboxylate group, this compound can participate in functionalization reactions to introduce additional functional groups. This property is valuable for creating libraries of compounds for biological screening .
Mechanism of Action
The mechanism of action of Methyl 6-chloro-1H-indole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Methyl 6-chloro-1H-indole-4-carboxylate, emphasizing differences in substituent positions, heterocyclic cores, and functional groups.
Key Structural and Functional Differences:
Substituent Position Effects :
- Chlorine at C6 (target compound) vs. C5 or C7 in analogs alters steric and electronic profiles. For example, C6-Cl in the target compound may enhance hydrophobic interactions in protein binding compared to C5-Cl .
- Carboxylate ester position (C4 vs. C3) impacts dipole moments and intermolecular interactions. C4 substitution is less common in indole-based drugs, suggesting niche applications .
Heterocycle Core Variations: Indole vs. Indazole: Indazole’s additional nitrogen atom increases hydrogen-bonding capacity, making it preferable for kinase inhibitors . Quinoline Derivatives: The fused benzene ring in quinoline enhances planar rigidity, useful in materials science or antimalarial agents .
Research and Application Insights:
- Medicinal Chemistry : this compound’s analogs are explored as intermediates in synthesizing kinase inhibitors and antimicrobial agents. For example, indazole derivatives (e.g., CAS 885519-19-7) are prominent in oncology research .
- Agrochemicals : Chlorinated indoles are precursors in herbicide development due to their stability and heterocyclic reactivity .
Biological Activity
Methyl 6-chloro-1H-indole-4-carboxylate is a compound belonging to the indole family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of the Compound
- Chemical Formula : C10H8ClNO2
- Molecular Weight : Approximately 209.63 g/mol
- Physical State : Solid at room temperature
- Density : About 1.4 g/cm³
- Boiling Point : Approximately 372.2 °C
This compound features a chloro group at the 6-position of the indole ring and a carboxylate ester functional group, which contribute to its reactivity and biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various microbial strains. This property is critical for its potential use in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has been investigated for its anticancer properties, showing effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potency in cancer treatment:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 29.1 |
| A549 | 15.3 |
These results suggest that this compound could serve as a promising candidate for further development as an anticancer agent .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and tumor growth.
- Cell Signaling Modulation : It influences cellular signaling pathways, affecting cell proliferation and apoptosis.
- Gene Expression Regulation : The compound has been shown to modulate gene expression, which is crucial in cancer progression and response to therapy .
Case Studies
Several case studies have explored the efficacy of this compound in various experimental setups:
- In Vitro Studies : Laboratory tests demonstrated that this compound effectively inhibited growth in multiple cancer cell lines, with notable selectivity towards malignant cells over normal cells.
- Animal Models : Preliminary studies using animal models have shown promising results in tumor reduction when treated with this compound, suggesting its potential for clinical application.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption, which is advantageous for oral administration. Its stability under physiological conditions further supports its viability as a therapeutic agent.
Q & A
Q. What strategies identify degradation products of this compound under accelerated stability conditions?
- Methodological Answer : Subject the compound to stress testing (40°C/75% RH for 4 weeks) and analyze via UPLC-QTOF-MS. Major degradation pathways include ester hydrolysis (yielding 6-chloro-1H-indole-4-carboxylic acid) and photolytic dechlorination. Compare fragmentation patterns with synthetic standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
